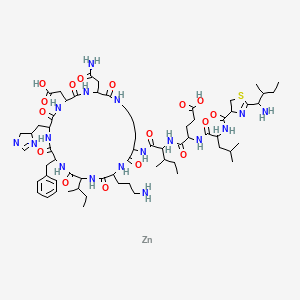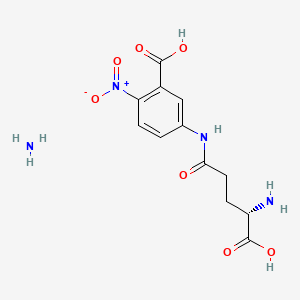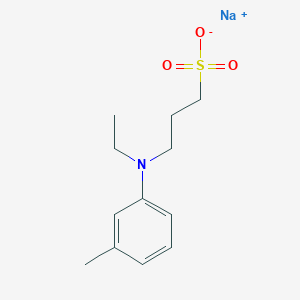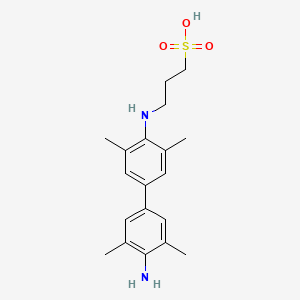
hexadecane-1-sulfonyl fluoride
Overview
Description
Hexadecanesulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl group (R-S(=O)2-R’) bonded to a fluorine atom. The molecular formula of hexadecanesulfonyl fluoride is C16H33FO2S, and it has a molecular weight of 308.495 g/mol . This compound is known for its unique stability-reactivity balance, making it valuable in various chemical and biological applications.
Mechanism of Action
Target of Action
Hexadecanesulfonyl fluoride’s primary target is Palmitoyl-protein thioesterase 1 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the removal of thioester-linked fatty acyl groups such as palmitate from modified cysteine residues in proteins or peptides during lysosomal degradation .
Mode of Action
It is known to interact with its target, palmitoyl-protein thioesterase 1 . The compound’s sulfonyl fluoride group is likely involved in this interaction, as sulfonyl fluorides are known to form covalent bonds with certain amino acid residues in proteins .
Biochemical Pathways
Given its interaction with palmitoyl-protein thioesterase 1, it is likely involved in the metabolic pathways of fatty acids .
Result of Action
It is known to inhibit the activity of palmitoyl-protein thioesterase 1, which could potentially impact the metabolism of fatty acids .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially impact its activity .
Biochemical Analysis
Biochemical Properties
Hexadecanesulfonyl fluoride is known to interact with certain enzymes and proteins. For instance, it has been reported to interact with palmitoyl-protein thioesterase 1 in humans . This enzyme is involved in the removal of thioester-linked fatty acyl groups such as palmitate from modified cysteine residues in proteins or peptides during lysosomal degradation . The interaction between hexadecanesulfonyl fluoride and this enzyme suggests that the compound may play a role in lipid metabolism.
Cellular Effects
It is known that the compound can cross the cell membrane and interact with intracellular targets . Given its interaction with palmitoyl-protein thioesterase 1, it is plausible that hexadecanesulfonyl fluoride could influence cellular processes related to lipid metabolism and protein modification.
Molecular Mechanism
Its interaction with palmitoyl-protein thioesterase 1 suggests that it may exert its effects by modulating the activity of this enzyme
Metabolic Pathways
Given its interaction with palmitoyl-protein thioesterase 1, it is plausible that the compound could be involved in pathways related to lipid metabolism .
Preparation Methods
Hexadecanesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents . For instance, a chlorine-fluorine exchange reaction can be used, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Chemical Reactions Analysis
Hexadecanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group. Common reagents for these reactions include nucleophiles such as amines and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving hexadecanesulfonyl fluoride are less common, the sulfonyl group can be involved in redox processes under certain conditions.
Scientific Research Applications
Hexadecanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Comparison with Similar Compounds
Hexadecanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Methanesulfonyl fluoride: A smaller sulfonyl fluoride with similar reactivity but different physical properties.
Benzenesulfonyl fluoride: An aromatic sulfonyl fluoride with distinct chemical behavior due to the presence of the benzene ring.
Octanesulfonyl fluoride: A shorter-chain sulfonyl fluoride with different solubility and reactivity characteristics.
Hexadecanesulfonyl fluoride is unique due to its long alkyl chain, which imparts specific hydrophobic properties and influences its interactions with biological molecules .
Properties
IUPAC Name |
hexadecane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFMUVBIHIZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235876 | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86855-26-7 | |
| Record name | 1-Hexadecanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86855-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086855267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXADECANESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANCAJYD3FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



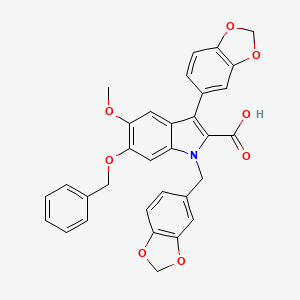




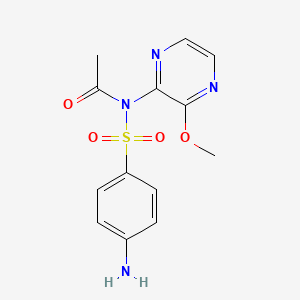

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1663318.png)

